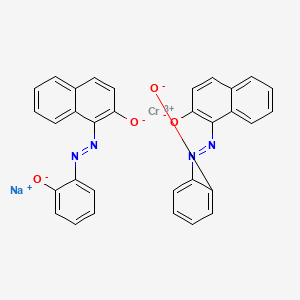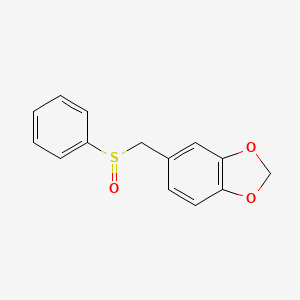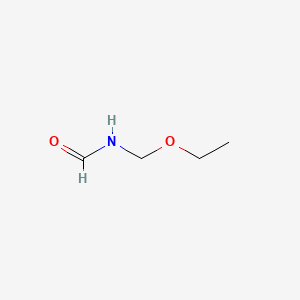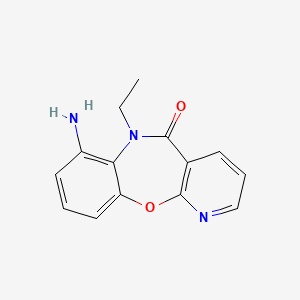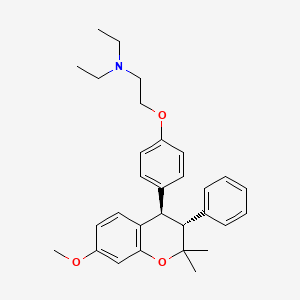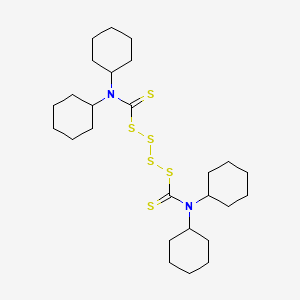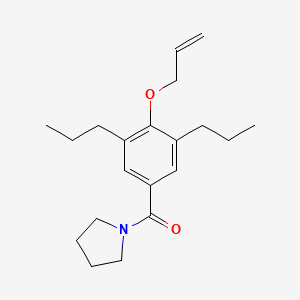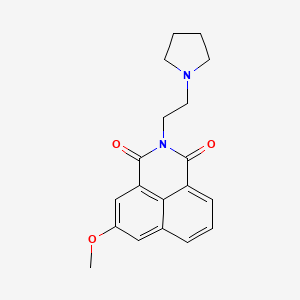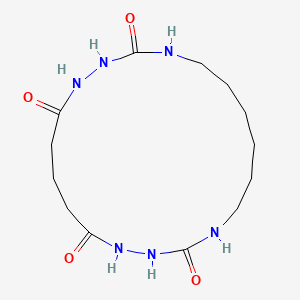
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is a chemical compound known for its significant role in the synthesis of various pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is crucial in the agricultural industry due to its potent insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with thionyl chloride. This reaction occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acid chloride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in excess and maintaining the reaction temperature are critical factors in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Water: For hydrolysis reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Carboxylic Acid: Formed during hydrolysis.
Scientific Research Applications
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is widely used in scientific research, particularly in the development of pyrethroid insecticides. These insecticides are essential in agriculture for pest control. Additionally, the compound is used in studies related to environmental toxicology and the development of new insecticidal formulations .
Mechanism of Action
The compound exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventually leading to paralysis and death of the insect. This mechanism is similar to that of natural pyrethrins but with enhanced stability and potency .
Comparison with Similar Compounds
Similar Compounds
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- 3-Phenoxybenzoic acid
Uniqueness
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is unique due to its specific configuration, which provides higher insecticidal activity compared to its trans isomer. Its stability and effectiveness in various environmental conditions make it a preferred choice in the formulation of pyrethroid insecticides .
Properties
CAS No. |
68539-75-3 |
|---|---|
Molecular Formula |
C8H9Cl3O |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m1/s1 |
InChI Key |
CHLAOFANYRDCPD-INEUFUBQSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
